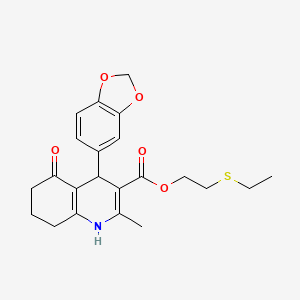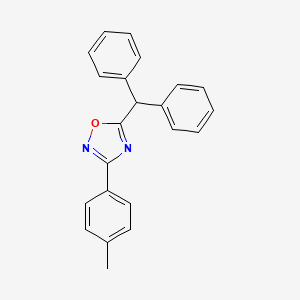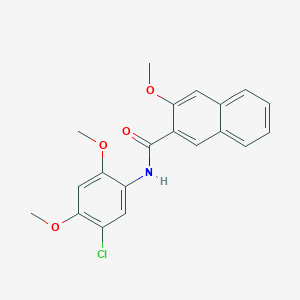
4-tert-butyl-N-(4-chloro-2-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-(4-chloro-2-nitrophenyl)benzamide, also known as TCNB, is a chemical compound that has been widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 346.8 g/mol. TCNB has been used in various fields of research, including biochemistry, pharmacology, and toxicology.
作用機序
The mechanism of action of 4-tert-butyl-N-(4-chloro-2-nitrophenyl)benzamide involves the formation of a covalent bond between the nitro group of this compound and the sulfhydryl group of cysteine residues in proteins and enzymes. This covalent bond formation leads to the inhibition of enzymatic activity, which can be reversible or irreversible depending on the nature of the enzyme and the reaction conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific enzyme or protein that it targets. This compound has been shown to inhibit the activity of cholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system. This inhibition can lead to an accumulation of acetylcholine, which can cause neurological effects such as muscle spasms and convulsions. This compound has also been shown to inhibit the activity of carbonic anhydrase, an enzyme that catalyzes the hydration of carbon dioxide. This inhibition can lead to a decrease in bicarbonate ion levels, which can affect acid-base balance in the body.
実験室実験の利点と制限
One advantage of using 4-tert-butyl-N-(4-chloro-2-nitrophenyl)benzamide in lab experiments is its high reactivity towards sulfhydryl groups, which allows for the selective labeling and inhibition of specific proteins and enzymes. Another advantage is its relatively low toxicity compared to other nitroaromatic compounds. However, one limitation of using this compound is its potential for non-specific binding to other amino acid residues in proteins and enzymes, which can lead to false-positive results.
将来の方向性
For 4-tert-butyl-N-(4-chloro-2-nitrophenyl)benzamide research include the development of new methods for selective labeling and inhibition of specific proteins and enzymes, as well as the synthesis of new analogs with improved selectivity and potency. This compound can also be used as a tool for studying the role of sulfhydryl groups in protein function and regulation. Additionally, this compound can be used in the development of new drugs for the treatment of diseases such as Alzheimer's and cancer, which involve the dysregulation of specific proteins and enzymes.
合成法
The synthesis of 4-tert-butyl-N-(4-chloro-2-nitrophenyl)benzamide involves the reaction of 4-chloro-2-nitroaniline with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation reaction, where the chlorine atom of the 4-chloro-2-nitroaniline is replaced by the tert-butylbenzoyl group. The resulting product is then purified by recrystallization to obtain pure this compound.
科学的研究の応用
4-tert-butyl-N-(4-chloro-2-nitrophenyl)benzamide has been used in various fields of scientific research, including biochemistry, pharmacology, and toxicology. It has been used as a reagent to detect the presence of sulfhydryl groups in proteins and enzymes. This compound has also been used to study the mechanism of action of various enzymes, including cholinesterase and carbonic anhydrase. In pharmacology, this compound has been used as a reference compound to evaluate the activity of new drugs. In toxicology, this compound has been used as a model compound to study the toxicity of nitroaromatic compounds.
特性
IUPAC Name |
4-tert-butyl-N-(4-chloro-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-17(2,3)12-6-4-11(5-7-12)16(21)19-14-9-8-13(18)10-15(14)20(22)23/h4-10H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFINIEYYVWVAPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-(tert-butyl)-N~1~-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}glycinamide](/img/structure/B4900544.png)

![6-methoxy-2-methyl-3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-4-quinolinol](/img/structure/B4900554.png)
![1-(3-ethoxyphenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4900570.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-pyridinylmethyl)ethanediamide](/img/structure/B4900580.png)
![N-(3,4-dimethylphenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4900586.png)


![2-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1-methyl-1H-benzimidazole](/img/structure/B4900614.png)
![3-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4900622.png)
![N~1~-allyl-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4900630.png)
